Sodium sulphobutylether-beta-cyclodextrin is derived from beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The modification involves the substitution of hydroxyl groups on the glucose units with sulfobutyl ether groups, resulting in a compound that exhibits both hydrophilic and hydrophobic characteristics. This dual nature makes it an effective excipient in drug formulations, particularly for poorly soluble drugs .
The synthesis of sodium sulphobutylether-beta-cyclodextrin typically involves a three-step process:
The molecular structure of sodium sulphobutylether-beta-cyclodextrin features a cyclic arrangement of glucose units with varying degrees of substitution at the hydroxyl positions (C2, C3, and C6). The average degree of substitution typically ranges from 6 to 7, indicating that most hydroxyl groups are replaced with sulfobutyl ether groups . This modification results in a more hydrophilic character compared to native beta-cyclodextrin, enhancing its solubilizing capabilities.
Sodium sulphobutylether-beta-cyclodextrin participates in various chemical reactions primarily involving complexation with drugs and other molecules. Its ability to form inclusion complexes allows it to encapsulate hydrophobic compounds within its hydrophobic cavity while remaining soluble in aqueous environments. This property is crucial for improving the bioavailability of poorly soluble drugs .
The mechanism of action for sodium sulphobutylether-beta-cyclodextrin centers around its ability to form inclusion complexes with drug molecules. When a drug is introduced into a solution containing this cyclodextrin derivative, it can enter the hydrophobic cavity formed by the cyclodextrin structure. This encapsulation stabilizes the drug molecule, protects it from degradation, and enhances its solubility in aqueous environments . The degree of substitution affects the binding affinity and solubilizing power; generally, higher degrees of substitution lead to improved solubilization but may also influence binding dynamics negatively due to increased steric hindrance .
Sodium sulphobutylether-beta-cyclodextrin exhibits several notable physical and chemical properties:
Sodium sulphobutylether-beta-cyclodextrin has diverse applications across various fields:
Cyclodextrins (CDs) are cyclic oligosaccharides composed of α-(1,4)-linked glucopyranose units, forming truncated cone structures with hydrophilic exteriors and hydrophobic internal cavities. Discovered in 1891 by Antoine Villiers and structurally characterized decades later, natural CDs (α-, β-, and γ-CD) gained pharmaceutical relevance in the 1970-1980s due to their unique ability to form inclusion complexes with hydrophobic drug molecules [4]. This molecular encapsulation mechanism significantly enhances aqueous solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The toroidal structure of β-cyclodextrin (β-CD), containing seven glucose units, proved particularly valuable due to its optimal cavity size (6.0–6.5 Å diameter) for complexing numerous drug molecules, including steroids, anti-inflammatories, and anticancer agents [4] [9]. The pharmaceutical industry recognized CDs as biocompatible, biodegradable, and relatively low-cost complexation agents, leading to their adoption across diverse formulation types including oral solids, injectables, and ophthalmic preparations [4].
Despite its complexation efficacy, native β-CD faced two critical limitations that restricted its pharmaceutical utility:
These drawbacks motivated extensive research into chemically modified β-CD derivatives. Initial efforts focused on sulfated cyclodextrins, which showed reduced renal toxicity but poor solubilization capacity. Hydroxypropyl-β-cyclodextrin (HP-β-CD), first reported in the 1980s, offered improved solubility (≥600 mg/mL) and reduced toxicity, but concerns remained about its safety profile and the pharmacodynamic variability introduced by heterogeneous substitution patterns (degree of substitution, DS = 4–8) [1] [10]. Methylated β-CD derivatives exhibited even greater solubility enhancement but introduced potential hemolytic effects [10].
Table 1: Comparative Properties of Native β-CD and Early Derivatives
| Cyclodextrin Type | Aqueous Solubility (mg/mL) | Renal Toxicity | Complexation Efficiency |
|---|---|---|---|
| Native β-CD | 18.5 | Severe | High |
| Sulfated β-CD | >500 | Low | Low-Medium |
| HP-β-CD | >600 | Moderate | High |
| Methylated β-CD | >500 | Moderate-High | High |
The development pathway of sulfobutylether-β-cyclodextrin (SBE-β-CD) exemplifies successful academic-industrial collaboration:
Table 2: Key SBE-β-CD Synthesis Parameters and Optimization
| Synthesis Parameter | Initial Academic Process | Optimized Commercial Process | Impact |
|---|---|---|---|
| NaOH:β-CD Ratio | Variable | 0.8–6.5 (staged addition) | Controlled DS distribution |
| Reaction Temperature | Room temperature | 70°C | Improved reaction kinetics |
| Purification Method | Solvent precipitation | Nanofiltration | Reduced endotoxins, sultones |
| Drying Technique | Tray freeze-drying | Spray agglomeration | Scalability (7,500 kg/batch) |
| Degree of Substitution | Broad distribution | Targeted DS 6.5 ± 0.5 | Consistent performance |
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0